molecular formula C14H12BrNO3 B5770509 6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one

6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one

Cat. No. B5770509
M. Wt: 322.15 g/mol
InChI Key: RGAHLHUIIUOBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one, also known as BRPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BRPC is a derivative of coumarin, a natural compound found in many plants.

Mechanism of Action

6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one's mechanism of action is not fully understood. However, it has been suggested that 6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. 6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one in lab experiments is its potential for anti-inflammatory, anti-cancer, and neuroprotective research. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the potential applications of 6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one.

Future Directions

For 6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one research include further studies on its mechanism of action, potential applications in the treatment of neurological disorders, and potential use as a therapeutic agent for various diseases. Additionally, research on the synthesis of 6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one derivatives may lead to the development of more effective compounds with increased potency and specificity.

Synthesis Methods

6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one can be synthesized using a multi-step process. The first step involves the condensation of 3-acetyl-4-hydroxycoumarin and pyrrolidine to form 3-(1-pyrrolidinylcarbonyl)-4-hydroxycoumarin. The second step involves the bromination of 3-(1-pyrrolidinylcarbonyl)-4-hydroxycoumarin using bromine in acetic acid to form 6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one.

Scientific Research Applications

6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. 6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one has also been shown to have neuroprotective effects and may have potential in the treatment of neurological disorders.

properties

IUPAC Name

6-bromo-3-(pyrrolidine-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3/c15-10-3-4-12-9(7-10)8-11(14(18)19-12)13(17)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAHLHUIIUOBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-(1-pyrrolidinylcarbonyl)-2H-chromen-2-one

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